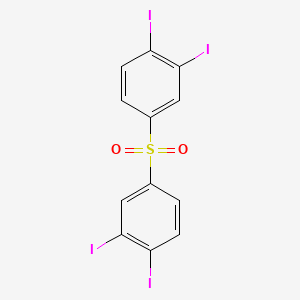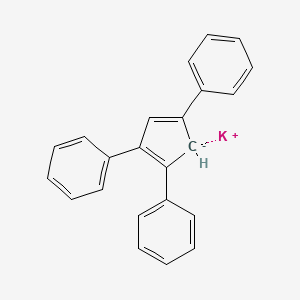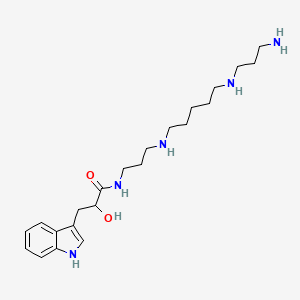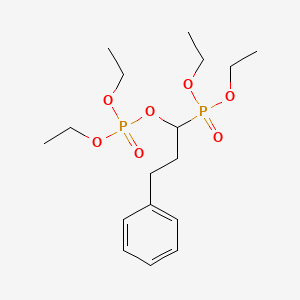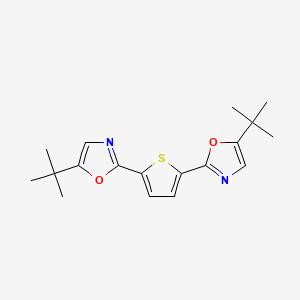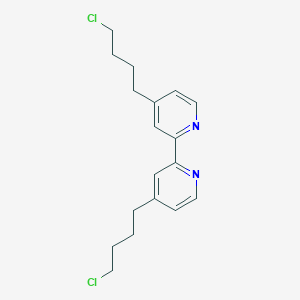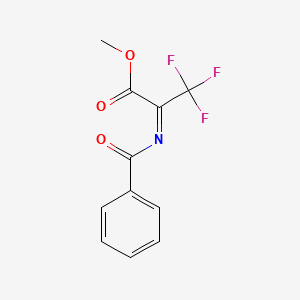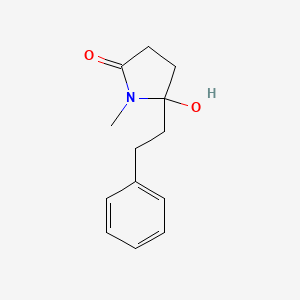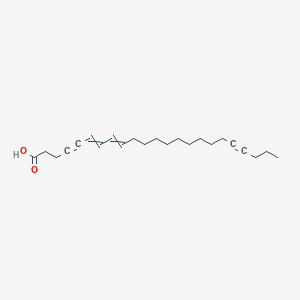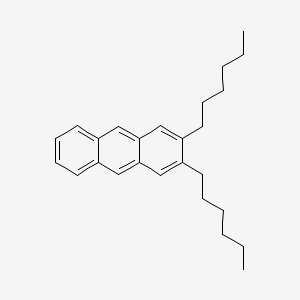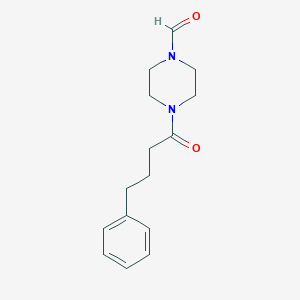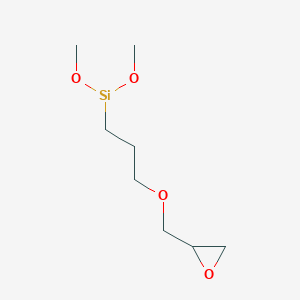
CID 11816583
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale batch or continuous processes. The reaction is carefully controlled to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring-Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance
Mécanisme D'action
The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxide group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .
Comparaison Avec Des Composés Similaires
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an epoxide and a silane group. Similar compounds include:
(3-Glycidoxypropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of two.
(3-Glycidoxypropyl)dimethylethoxysilane: Contains ethoxy groups instead of methoxy groups.
(3-Glycidoxypropyl)methyldiethoxysilane: Contains both methoxy and ethoxy groups
These compounds share similar reactivity but differ in their specific applications and performance characteristics.
Propriétés
Formule moléculaire |
C8H17O4Si |
|---|---|
Poids moléculaire |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3 |
Clé InChI |
PVASJIKTUDVNLW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCOCC1CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


